molecular formula C6H8N2O2S2 B1334802 Ethyl 5-amino-2-mercaptothiazole-4-carboxylate CAS No. 52868-64-1

Ethyl 5-amino-2-mercaptothiazole-4-carboxylate

Cat. No.: B1334802
CAS No.: 52868-64-1
M. Wt: 204.3 g/mol
InChI Key: RQPDYIIMTWIRCQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-mercaptothiazole-4-carboxylate is a useful research compound. Its molecular formula is C6H8N2O2S2 and its molecular weight is 204.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 365623. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Rearrangement

Ethyl 5-amino-2-mercaptothiazole-4-carboxylate has been utilized in chemical syntheses and rearrangement reactions. A study by Ray and Ghosh (2005) describes a one-pot synthesis of alkyl 5-amino-2-mercaptothiazole-4-carboxylates and subsequent reactions. This process includes the transformation of ethyl 5-amino-2-allylmercaptothiazole-4-carboxylate through thermal sulfur to nitrogen rearrangement, yielding various thiazole derivatives (Ray & Ghosh, 2005).

Antimicrobial Activity

Desai, Bhatt, and Joshi (2019) conducted research on ethyl 2-amino-4-methylthiazole-5-carboxylate, a related derivative, investigating its antimicrobial properties. The study synthesizes modified derivatives and evaluates their antimicrobial activities against various bacterial and fungal strains. This research highlights the potential use of thiazole derivatives in antimicrobial applications (Desai, Bhatt, & Joshi, 2019).

Material Science and Analytical Applications

The compound has also found applications in material science and analytical chemistry. For instance, Raju et al. (2001) explored the use of 5-ethyl-2-mercaptothiazole, a similar compound, as a matrix for matrix-assisted laser desorption/ionization (MALDI) in mass spectrometry. This study indicates the potential of thiazole derivatives in enhancing the analysis of various compounds (Raju et al., 2001).

Corrosion Inhibition

In the field of corrosion science, Allam (2007) investigated triazole derivatives, including compounds structurally similar to this compound, as corrosion inhibitors. This research underscores the relevance of thiazole derivatives in protecting metals from corrosion in various environments (Allam, 2007).

Properties

IUPAC Name

ethyl 5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S2/c1-2-10-5(9)3-4(7)12-6(11)8-3/h2,7H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPDYIIMTWIRCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=S)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401888
Record name Ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52868-64-1
Record name Ethyl 5-amino-2,3-dihydro-2-thioxo-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52868-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 365623
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 52868-64-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365623
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate
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